Antibiotic X-536A Antibiotic X-536A Lasalocid is a polyether antibiotic used for prevention and treatment of coccidiosis in poultry. It has a role as a coccidiostat, a bacterial metabolite and an ionophore. It is a monohydroxybenzoic acid, a beta-hydroxy ketone, a secondary alcohol, a member of oxolanes, a monocarboxylic acid, a member of oxanes, a tertiary alcohol and a polyether antibiotic. It is a conjugate acid of a lasalocid(1-).
Lasalocid is an agent that presents antibacterial and coccidiostat activities. It is produced by strains of Streptomyces lasaliensis.
Lasalocid is a natural product found in Streptomyces with data available.
Cationic ionophore antibiotic obtained from Streptomyces lasaliensis that, among other effects, dissociates the calcium fluxes in muscle fibers. It is used as a coccidiostat, especially in poultry.
See also: Lasalocid Sodium (has salt form); Bacitracin Zinc; Lasalocid (component of); Bambermycins; Lasalocid (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 11054-70-9
VCID: VC0532516
InChI: InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1
SMILES: CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Molecular Formula: C34H54O8
Molecular Weight: 590.8 g/mol

Antibiotic X-536A

CAS No.: 11054-70-9

Cat. No.: VC0532516

Molecular Formula: C34H54O8

Molecular Weight: 590.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Antibiotic X-536A - 11054-70-9

CAS No. 11054-70-9
Molecular Formula C34H54O8
Molecular Weight 590.8 g/mol
IUPAC Name 6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid
Standard InChI InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1
Standard InChI Key BBMULGJBVDDDNI-OWKLGTHSSA-N
Isomeric SMILES CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
SMILES CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Canonical SMILES CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Appearance Solid powder

Chemical Identity and Structural Characteristics

Antibiotic X-536A, with the IUPAC name 6-[7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid, is a macrocyclic compound produced by members of the Streptomycetaceae family . Its molecular formula is C34H54O8\text{C}_{34}\text{H}_{54}\text{O}_{8}, and it has a molecular weight of 590.8 g/mol . The compound’s structure includes multiple stereocenters and functional groups, such as hydroxyl, oxolane, and benzoic acid moieties, which contribute to its biological activity (Figure 1) .

Table 1: Key Chemical Identifiers of Antibiotic X-536A

PropertyValueSource
CAS Registry Number11054-70-9
Molecular FormulaC34H54O8\text{C}_{34}\text{H}_{54}\text{O}_{8}
Molecular Weight590.8 g/mol
IUPAC Name6-[7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid
SynonymsBovatec R, Antibiotic X 537, NSC 177406

The compound’s 2D structure has been characterized, but 3D conformational analysis remains challenging due to undefined stereocenters .

Biosynthesis and Microbial Origin

Antibiotic X-536A is synthesized by Streptomyces species, a genus renowned for producing bioactive secondary metabolites . Genomic studies of Streptomyces reveal that antibiotic production often involves terminal genomic differentiation, where subpopulations within colonies develop chromosomal amplifications or deletions to specialize in metabolite synthesis . This division of labor minimizes fitness costs to individual cells while maximizing colony-wide antibiotic output . Although the exact biosynthetic pathway of X-536A remains uncharacterized, its structural complexity suggests involvement of polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) systems, common in Streptomyces-derived antibiotics .

Antimicrobial Activity and Research Findings

Antibiotic X-536A exhibits potent activity against Clostridioides difficile, a leading cause of hospital-acquired infections. In a screen of 584 natural products, X-536A demonstrated a minimum inhibitory concentration (MIC) of 1 μM against C. difficile . This places it among the most active anticlostridial compounds identified in the study, alongside aureomycin (MIC: 0.5 μM) and siomycin A (MIC: ≤0.25 μM) .

Table 2: Antimicrobial Activity of Antibiotic X-536A

PathogenMIC ValueStudy ContextSource
Clostridioides difficile1 μMIn vitro screening assay

Notably, the compound’s efficacy against Gram-positive bacteria aligns with its structural similarity to other macrolides and tetracyclines, though direct mechanistic studies are lacking .

Pharmacological and Clinical Considerations

While preclinical data highlight X-536A’s anticlostridial potential, its pharmacological profile remains underexplored. No clinical trials have been reported, and critical parameters such as bioavailability, toxicity, and resistance potential are unknown . Comparative studies with FDA-approved antibiotics like fidaxomicin and vancomycin are needed to evaluate its therapeutic viability .

Challenges and Future Directions

The primary challenge in advancing X-536A lies in elucidating its mechanism of action and optimizing production yields. Streptomyces strains engineered for division of labor could enhance biosynthesis efficiency, as observed in S. coelicolor . Additionally, structural modifications may improve solubility and reduce putative toxicity, though these hypotheses require experimental validation .

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